molecular formula C12H13Cl2N3 B7908543 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B7908543
M. Wt: 270.15 g/mol
InChI Key: LHDYFNMODJPPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound that contains a pyrrolo-pyrimidine core structureThe compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo-pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts, and the reaction is typically carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell signaling, thereby reducing cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives
  • Pyrrolo[3,4-d]pyrimidine analogs

Uniqueness

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.2ClH/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12;;/h1-5,7,13H,6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDYFNMODJPPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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